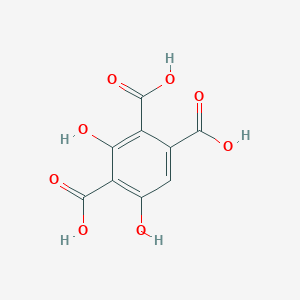phosphanium bromide CAS No. 83085-84-1](/img/structure/B14421102.png)
[5-(Acetyloxy)pentyl](triphenyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Acetyloxy)pentylphosphanium bromide: is a chemical compound with the molecular formula C25H28BrO2P. It is a phosphonium salt, which is a class of compounds containing a positively charged phosphorus atom. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Acetyloxy)pentylphosphanium bromide typically involves the reaction of triphenylphosphine with 5-bromopentyl acetate. The reaction is carried out in an appropriate solvent, such as acetonitrile or dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for 5-(Acetyloxy)pentylphosphanium bromide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(Acetyloxy)pentylphosphanium bromide can undergo oxidation reactions, where the phosphorus atom is oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form the corresponding phosphine.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under mild conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various phosphonium salts.
- Acts as a phase-transfer catalyst in certain reactions .
Biology:
- Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules .
Medicine:
- Explored for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes .
Industry:
Mechanism of Action
The mechanism of action of 5-(Acetyloxy)pentylphosphanium bromide involves its interaction with various molecular targets. The positively charged phosphorus atom can interact with negatively charged biomolecules, leading to the formation of stable complexes. This interaction can disrupt cellular processes, making it effective as an antimicrobial agent. Additionally, its ability to undergo nucleophilic substitution reactions allows it to modify other molecules, enhancing its utility in organic synthesis .
Comparison with Similar Compounds
- (5-Carboxypentyl)(triphenyl)phosphanium bromide
- Triphenyl(3-phenylpropyl)phosphanium bromide
- Phosphonium, (2-methoxyethyl)triphenyl-, bromide
- (2-Naphthylmethyl)(triphenyl)phosphanium bromide
- Triphenyl(2-thienylmethyl)phosphanium bromide
- (2-Phenoxyethyl)(triphenyl)phosphanium bromide
- 2-Cyanoethyl triphenylphosphonium bromide
Uniqueness: What sets 5-(Acetyloxy)pentylphosphanium bromide apart from similar compounds is its unique acetyloxy group, which imparts distinct reactivity and stability. This makes it particularly useful in specific organic synthesis applications and as a reagent in various chemical reactions .
Properties
CAS No. |
83085-84-1 |
|---|---|
Molecular Formula |
C25H28BrO2P |
Molecular Weight |
471.4 g/mol |
IUPAC Name |
5-acetyloxypentyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C25H28O2P.BrH/c1-22(26)27-20-12-5-13-21-28(23-14-6-2-7-15-23,24-16-8-3-9-17-24)25-18-10-4-11-19-25;/h2-4,6-11,14-19H,5,12-13,20-21H2,1H3;1H/q+1;/p-1 |
InChI Key |
VCKVZEMBKKKELI-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)OCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


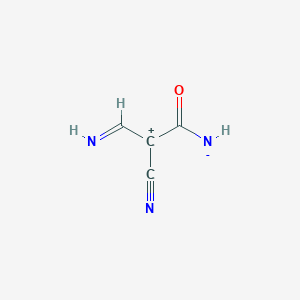
![1-[(Pyrrolidin-1-yl)methyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B14421027.png)
![2-(2-Bromophenyl)-N-[2-(4-chlorophenyl)butan-2-yl]acetamide](/img/structure/B14421039.png)
![(1R,5R,6R,9R,10R,12S,16R,18S,20R,22R,23S)-3,9,23-trihydroxy-22-methoxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacos-14-en-4-one](/img/structure/B14421054.png)

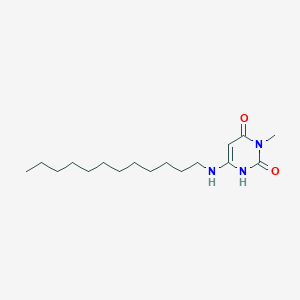
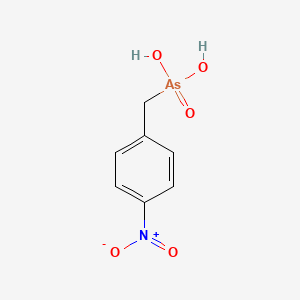

![2,5-Dimethyloctahydro-1H-cyclopenta[c]pyridine](/img/structure/B14421069.png)
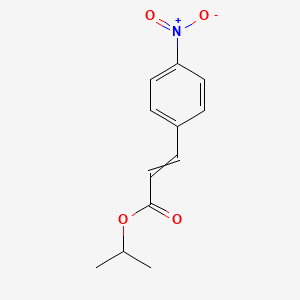
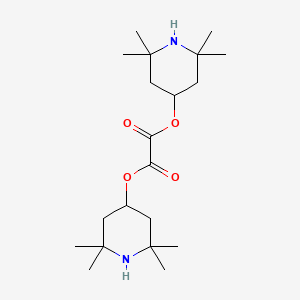
![4-{[(4-Chlorophenyl)methyl]sulfanyl}phenol](/img/structure/B14421087.png)
